Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
Description
Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a pyrimidine derivative featuring a sulfanyl-linked butanoyl chain and a benzoate ester. This compound is of interest in medicinal chemistry due to its modular design, allowing for targeted modifications to optimize bioactivity, solubility, and stability .
Properties
IUPAC Name |
ethyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-12(26-17-21-13(18)9-14(19)22-17)15(23)20-11-7-5-10(6-8-11)16(24)25-4-2/h5-9,12H,3-4H2,1-2H3,(H,20,23)(H4,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAUGUSECFJABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine.
Thioamide Formation: The thioamide linkage is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under controlled conditions.
Esterification: The benzoate ester is formed by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that compounds similar to ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate exhibit inhibitory activity against human dihydrofolate reductase (hDHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition is particularly relevant in the context of cancer therapy and antimicrobial agents, as DHFR inhibitors can impede the growth of rapidly dividing cells .
Tyrosine Kinase Inhibition
Additionally, derivatives of this compound have shown potential as tyrosine kinase inhibitors. Tyrosine kinases play a vital role in various signaling pathways involved in cell growth and differentiation. The ability to inhibit these enzymes opens avenues for developing treatments for diseases such as cancer and autoimmune disorders .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have demonstrated that compounds with similar structures possess significant activity against various bacterial strains, making them candidates for new antibiotic therapies .
Synthesis and Formulation Studies
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. For instance, a common method includes refluxing 4,6-diaminopyrimidine with appropriate acylating agents in alcohol solvents to yield the desired product . Understanding these synthesis pathways is crucial for pharmaceutical applications.
Case Study 1: Development of Anticancer Agents
A study explored the modification of pyrimidine derivatives to enhance their potency against cancer cell lines. The results indicated that introducing sulfanyl groups significantly improved the inhibitory effects on DHFR, showcasing the potential of compounds like this compound in anticancer drug development .
Case Study 2: Antibiotic Efficacy
In a comparative study of various pyrimidine derivatives against bacterial pathogens, this compound demonstrated remarkable efficacy against resistant strains of E. coli and Staphylococcus aureus. This finding emphasizes its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The 4,6-diaminopyrimidine moiety distinguishes this compound from analogs with different substituents:
- Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate (): Replaces diamino groups with methyl groups, reducing hydrogen-bonding capacity. Lower polarity may enhance membrane permeability but reduce target affinity .
- Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate (): Shorter propanoyl chain (vs. butanoyl) may limit conformational flexibility. Methyl ester (vs. ethyl) slightly increases hydrophilicity .
Variations in the Linking Chain and Ester Group
- Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate (): Replaces the butanoyl-amino group with a phthalazinone ring, introducing aromaticity and planar geometry. Likely exhibits distinct binding modes in enzyme inhibition studies .
- Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate ():
- Incorporates a bromobenzenesulfonyl group, increasing steric bulk and electron-withdrawing effects.
- May enhance stability but reduce solubility in aqueous media .
Functional Group Replacements
- Improved water solubility but reduced cell membrane penetration .
- Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate (): Features a dihydropyrimidinone ring (4-oxo group), enabling keto-enol tautomerism. May exhibit enhanced binding to enzymes requiring redox-active cofactors .
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | Pyrimidine Substituents | Linking Chain | Ester Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate | 4,6-diamino | Butanoyl | Ethyl | ~416.5 (est.) | High H-bond capacity |
| Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate () | 4,6-dimethyl | Acetyl | Ethyl | ~375.4 | Lipophilic, reduced polarity |
| Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate () | 4,6-diamino | Propanoyl | Methyl | ~388.4 | Moderate flexibility |
| 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid () | 4,6-dimethyl | Acetyl | Carboxylic acid | ~347.4 | High solubility, acidic |
Biological Activity
Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate, also known as Y511-9999, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activities, supported by data tables and relevant case studies.
Structural Characteristics
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 361.42 g/mol |
| Molecular Formula | C16H19N5O3S |
| SMILES | CCOC(c1ccc(cc1)NC(C(C)Sc1nc(cc(N)n1)N)=O)=O |
| logP | 2.647 |
| logD | 2.646 |
| Polar Surface Area | 102.6 Ų |
These properties indicate that the compound is relatively lipophilic and has a moderate polar surface area, which may influence its bioavailability and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The compound has been shown to exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, potentially through interference with their metabolic pathways.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both strains, indicating potent antimicrobial activity. -
Anticancer Activity :
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were calculated at approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells, suggesting a promising role as an anticancer agent .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
Pharmacodynamics
The compound's mechanism involves binding to target proteins that regulate cell proliferation and apoptosis. This interaction can lead to altered gene expression profiles associated with cancer progression.
Pharmacokinetics
Initial studies suggest that this compound has favorable absorption characteristics due to its lipophilicity. Further research is needed to elucidate its metabolism and excretion pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
